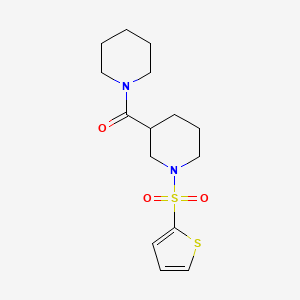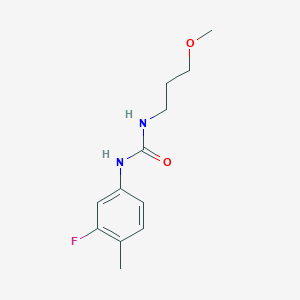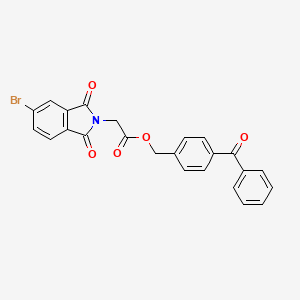
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
Descripción general
Descripción
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTSP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTSP belongs to the class of piperidine compounds, which have been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including the inhibition of voltage-gated sodium channels, the modulation of GABA receptors, and the inhibition of the reuptake of serotonin and norepinephrine. These activities make 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine a potential candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and epilepsy.
Mecanismo De Acción
The mechanism of action of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine involves the inhibition of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting these channels, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters such as serotonin and norepinephrine. This, in turn, leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a modulation of neuronal activity.
Biochemical and Physiological Effects
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a range of research articles available on its properties and potential applications. However, there are also some limitations to the use of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems are not well characterized. Additionally, its potential side effects and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to evaluate its potential as a treatment for various neurological disorders, including depression, anxiety, and epilepsy. Additionally, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine could be used as a tool for studying the role of voltage-gated sodium channels in neuronal activity and for developing new drugs that target these channels.
Propiedades
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-4-10-17(12-13)22(19,20)14-7-5-11-21-14/h5,7,11,13H,1-4,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQQIWYVQOQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)
![N-(2-hydroxyphenyl)-2-[(4-isobutyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4764645.png)

![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)

![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)
![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)
